Product packaging for Corynetoxin(Cat. No.:CAS No. 82196-90-5)

Corynetoxin

Cat. No.: B12649487
CAS No.: 82196-90-5
M. Wt: 636.6 g/mol
InChI Key: WQLKWNVBCAMBSA-QTONSFHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Corynetoxins are a group of closely related, potent glycolipid toxins responsible for the often-fatal neurological disease known as Annual Ryegrass Toxicity (ARGT) in grazing livestock such as sheep and cattle . These toxins are produced by the bacterium Rathayibacter toxicus , which is carried into annual ryegrass ( Lolium rigidum ) by a nematode vector, Anguina funesta . The toxins accumulate in bacterial galls that form in place of healthy seeds, rendering the grass highly toxic . The primary research value of Corynetoxin lies in its well-characterized mechanism of action. It functions as a potent inhibitor of the enzyme UDP-GlcNAc:dolichol-P GlcNAc-1-P transferase, which is essential for the N-glycosylation of proteins . This inhibition of glycosylation is mechanistically identical to that of the antibiotic tunicamycin, making this compound a critical tool for studying protein processing and secretory pathways in molecular and cellular biology research models . Exposure to this compound leads to the production of carbohydrate-deficient forms of glycoproteins, such as transferrin, which serve as valuable biomarkers for toxin exposure studies . Specific research applications for this compound include: 1) Investigating the biochemical pathways of protein glycosylation and the cellular consequences of its disruption; 2) Modeling and studying the pathogenesis of Annual Ryegrass Toxicity for diagnostic and veterinary research; 3) Use as a reference standard in the development of analytical detection methods, such as immuno-capture mass spectrometry (icMS) and ELISA, to identify toxins in plant and animal tissues . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, human or veterinary medicine, or any form of clinical application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36N4O16 B12649487 Corynetoxin CAS No. 82196-90-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82196-90-5

Molecular Formula

C24H36N4O16

Molecular Weight

636.6 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5R)-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-3-formamido-4,5-dihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C24H36N4O16/c1-7(31)26-13-17(37)15(35)10(5-29)42-23(13)44-22-12(25-6-30)16(36)14(34)9(41-22)4-8(32)20-18(38)19(39)21(43-20)28-3-2-11(33)27-24(28)40/h2-3,6,8-10,12-23,29,32,34-39H,4-5H2,1H3,(H,25,30)(H,26,31)(H,27,33,40)/t8?,9?,10-,12-,13-,14+,15-,16-,17-,18+,19-,20-,21-,22+,23-/m1/s1

InChI Key

WQLKWNVBCAMBSA-QTONSFHWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@H](C(O2)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O)NC=O)CO)O)O

Origin of Product

United States

Structural Characterization and Classification of Corynetoxin Analogs

Elucidation of Core Structural Motifs: Pyrimidinedione, Branched Sugar Moiety, and Long-Chain Fatty Acid Derivatives

The fundamental structure of corynetoxin is a complex glycolipid, characterized by three principal components: a uracil (B121893) nucleobase, which is a pyrimidinedione; a unique eleven-carbon dialdose sugar known as tunicamine (B1682046); and a long-chain fatty acid. mdpi.compublish.csiro.au The core of the molecule consists of N-acetylglucosamine and tunicamine linked to a uracil base. publish.csiro.auresearchgate.net This entire unit is then attached via an amide linkage to a fatty acid. publish.csiro.auresearchgate.net

Spectroscopic analysis, including high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR), has been instrumental in elucidating this structure. mdpi.comnih.gov These techniques have confirmed the presence of the N-acetylglucosaminyl-tunicaminyl-uracil backbone. publish.csiro.auresearchgate.net Further analysis of the main components, such as corynetoxins H17a and U17a, has provided detailed insights into the stereochemistry of the molecule. publish.csiro.auresearchgate.net While the stereochemistry largely aligns with that proposed for tunicamine, a key difference lies in the glycosidic linkages, which are identified as α-galactosamine and β-glucosamine in corynetoxins. publish.csiro.auresearchgate.net

A distinguishing feature of corynetoxins is the nature of their fatty acid side chains. These are typically long-chain, ranging from C15 to C19. researchgate.netepa.gov The fatty acids exhibit further diversity, occurring in saturated, α,β-unsaturated, and β-hydroxy forms. researchgate.netepa.gov The chains also display various terminations, including normal, iso, and anteiso branching. researchgate.net The presence of β-hydroxy acids and anteiso chain terminations are particularly noteworthy, as these were not initially observed in the broader tunicamycin (B1663573) group. publish.csiro.auresearchgate.netepa.gov

Classification within the Tunicamycin Group of Glycolipid Antibiotics

Corynetoxins are classified as members of the tunicamycin group of nucleoside antibiotics. researchgate.netepa.govpurdue.eduapsnet.orgrsc.org This classification is based on their fundamental structural similarity to tunicamycins, which also feature a tunicaminyluracil core. researchgate.netanimalhealthaustralia.com.au Both corynetoxins and tunicamycins are glycolipids that inhibit the N-linked glycosylation of glycoproteins. msdvetmanual.comresearchgate.net

The primary distinction between corynetoxins and other members of the tunicamycin group, such as tunicamycins and streptovirudins, lies in the specific composition of their N-linked fatty acid chains. mdpi.comnih.gov While all share the same core structure, the length and branching patterns of the fatty acids differ. researchgate.net For instance, the fatty acids in corynetoxins are generally of a slightly longer chain length (C15-C19) compared to those typically found in tunicamycins. researchgate.netepa.gov Additionally, the presence of β-hydroxy and anteiso-branched fatty acids is a characteristic feature of corynetoxins. publish.csiro.auresearchgate.netepa.gov

Despite these differences in the fatty acid moiety, the core tunicaminyl-uracil structure is conserved. This has been demonstrated through hydrolysis experiments, which yield a common product, di(N-trifluoroacetyl)glucosaminyl-tunicaminyl-uracil, from both corynetoxins and tunicamycins, confirming the stereochemical identity of the C11-aminosugar (tunicamine) in both. publish.csiro.auresearchgate.netepa.gov

Characterization of Structural Variants and Their Research Implications

The structural diversity of corynetoxins, primarily arising from variations in the fatty acid side chain, has significant implications for research. This variation leads to a mixture of closely related analogs, each with potentially different biological activities. The characterization of these structural variants is crucial for understanding the full toxicological profile of corynetoxins.

The ability to isolate and characterize individual this compound analogs, such as this compound U17a, enables more precise studies into their mechanisms of action and interactions with biological targets. mdpi.comnih.gov For instance, understanding how different fatty acid structures affect the inhibition of enzymes like N-acetylglucosamine-1-phosphate transferase (GPT) can provide valuable insights into the molecular basis of their toxicity. researchgate.net Furthermore, the identification of novel structural features, like the β-hydroxy acids in corynetoxins, expands our knowledge of the biosynthetic capabilities of the producing organism, Rathayibacter toxicus, and the broader chemical diversity of the tunicamycin family. publish.csiro.auresearchgate.netepa.govnih.gov The study of these variants is essential for developing more accurate detection methods and for exploring potential therapeutic or biotechnological applications of tunicamycin-related compounds.

Biosynthesis and Genetic Determinants of Corynetoxin Production

Biochemical Pathways and Enzymes Involved in Corynetoxin Biosynthesis

The biosynthesis of corynetoxins follows the general pathway established for tunicamycin (B1663573), a well-studied antibiotic produced by Streptomyces chartreusis. researchgate.netnih.govplos.org These antibiotics are characterized by a unique 11-carbon aminodialdose sugar called tunicamine (B1682046), which is linked to uridine (B1682114) and a fatty acid. researchgate.net The core of the biosynthetic process is the formation of this tunicamine structure.

The proposed biosynthetic pathway involves a series of enzymatic steps, many of which are encoded by the tunicamycin gene cluster (TGC). researchgate.netnih.gov While the entire pathway is not yet fully elucidated, key enzymatic functions have been identified. Genes designated tunA through tunL are considered essential for the biosynthesis. nih.govnih.gov

Table 1: Key Genes in the Tunicaminyluracil Biosynthetic Pathway This table is interactive. You can sort and filter the data.

Gene Putative Function Reference
tunA UDP-GlcNAc 4,6-dehydratase nih.govnih.gov
tunB Radical SAM enzyme (C-C bond formation) researchgate.netnih.gov
tunC Acyl-CoA synthetase nih.gov
tunD Acyltransferase nih.govnih.gov
tunE Aminotransferase nih.govnih.gov
tunF Haloacid dehalogenase-like hydrolase researchgate.netnih.gov
tunG ABC transporter ATP-binding protein nih.govnih.gov
tunH ABC transporter permease nih.govnih.gov
tunI Acyl carrier protein nih.govnih.gov
tunJ Beta-ketoacyl synthase nih.govnih.gov
tunK Enoyl-CoA hydratase nih.govnih.gov
tunL Acyl-CoA dehydrogenase nih.govnih.gov

Identification and Analysis of Tunicaminyluracil-Related Biosynthetic Gene Clusters (TGCs)

The genetic foundation for this compound synthesis lies within a specific set of genes known as the Tunicaminyluracil-related Biosynthetic Gene Cluster (TGC). frontiersin.orgnih.gov

Genomic sequencing of Rathayibacter toxicus has led to the identification of a putative tunicamycin gene cluster (TGC) responsible for this compound production. nih.govplos.org In the well-studied R. toxicus strain FH-79, this cluster spans approximately 13.4 kb and contains 14 distinct genes. plos.orgnih.gov It is organized into what appears to be two transcriptional units, with 13 of the 14 genes (all except tunC) predicted to form a single large polycistronic operon. nih.gov

A notable feature of the TGC in R. toxicus is its guanine-cytosine (GC) content, which is approximately 52%. nih.govplos.org This is significantly lower than the GC content of the rest of the bacterial genome, which averages around 61.5%. nih.govplos.org Such a marked difference in GC content strongly suggests that the TGC was acquired by R. toxicus through a horizontal gene transfer event from another organism. nih.govplos.org

The ability to produce tunicaminyluracil antibiotics is not exclusive to R. toxicus. Subsequent genomic analyses have identified putative TGCs in several other Rathayibacter species, including R. iranicus, R. agropyri, and an unclassified species from South Africa. nih.govnih.govapsnet.org

Significant genetic diversity has been observed within the TGCs, particularly among North American isolates of R. agropyri. frontiersin.orgnih.gov This diversity includes the presence or absence of multiple genes and, in some cases, the entire gene cluster. nih.govnih.gov Interestingly, the specific structure of the R. agropyri TGC does not seem to correlate with the geographic location or the date the isolate was collected, suggesting a complex evolutionary history for this gene cluster within the Rathayibacter genus. frontiersin.orgnih.govresearchgate.net

Genomic Localization and Organization of this compound Biosynthetic Genes

In Vitro Production Methodologies and Optimization for Research Purposes

The production of corynetoxins in laboratory settings has been a significant challenge, though methodologies have been developed to generate the toxins for research purposes. apsnet.orgpublish.csiro.au For many years, achieving this compound production by cultured bacteria in vitro was unsuccessful. apsnet.org However, subsequent research successfully demonstrated that Rathayibacter sp. could produce these toxins under specific laboratory conditions, confirming the bacterium as the sole producer. agriculture.gov.aupublish.csiro.au

The yield of corynetoxins in vitro is considerably lower than that found in naturally infected ryegrass seedheads, typically reaching about 5% of the levels found in the field. publish.csiro.au Despite the lower yield, the amounts produced are sufficient for experimental use. publish.csiro.au A critical observation is the instability of toxigenicity; strains tend to lose their ability to produce corynetoxins upon repeated subculturing, even when maintained under optimal conditions. publish.csiro.au

Successful in vitro production is highly dependent on a set of specific environmental and cultural factors. Optimization studies have identified several key conditions required for enhanced production. publish.csiro.au

Table 2: Optimized Conditions for In Vitro this compound Production

Parameter Optimal Condition Rationale/Observation
Growth Surface Agar Surface Growth in liquid cultures yields only trace amounts of the toxin. Solid-state fermentation is necessary.
Light Absence of Light Incubation in darkness significantly enhances toxin production compared to incubation in light.
Temperature Low Incubation Temperature Lower temperatures were found to be more favorable for the synthesis of corynetoxins.
Bacterial Strain Strain-Dependent A significant variation in toxin production capability exists between different strains of the bacterium.

Data sourced from Payne, A.L. and Cockrum, P.A. 1988. publish.csiro.au

The development of these in vitro methods has been crucial for studying the toxin's properties and effects, such as its mechanism of inhibiting protein glycosylation. agriculture.gov.au Bioassays, such as a bacterial inhibition assay using Clavibacter tritici, have been developed based on the antibiotic properties of corynetoxins to detect their presence in culture extracts. agriculture.gov.au These assays provide a rapid, though non-specific, method for screening putative toxin-producing cultures during research. apsnet.org

Ecological and Inter Species Interactions in Corynetoxin Bioproduction

The Nematode-Bacterium-Plant System: A Model for Toxinogenesis

The synthesis of corynetoxins is not the work of a single organism but the outcome of a complex symbiosis involving a plant-parasitic nematode, the bacterium Rathayibacter toxicus, and a susceptible grass host. usda.govapsnet.org This relationship serves as a classic model for understanding how inter-species dependencies can lead to the formation of potent natural products.

Nematode Vectoring of Rathayibacter toxicus into Host Plant Galls

The primary vector responsible for introducing Rathayibacter toxicus into the host plant is the seed gall nematode, most commonly Anguina funesta. apsnet.orgnih.gov The life cycle of this interaction begins when the nematode larvae, carrying the bacteria on their cuticles, emerge from galls in the soil following autumn rains. purdue.edu These larvae then migrate to germinating seedlings of susceptible grasses, such as annual ryegrass (Lolium rigidum). purdue.eduwikipedia.org

As the plant grows, the nematodes invade the developing floral tissues, inducing the formation of galls instead of normal seeds. usda.govpurdue.edu It is within these galls that Rathayibacter toxicus proliferates, creating the microenvironment necessary for toxin production. usda.govapsnet.org The bacterium can eventually outcompete and kill the nematodes, leading to the formation of a bacterial gall filled with a toxic yellow slime. usda.gov This entire process underscores the obligate role of the nematode in transporting the bacterium to the specific plant tissues where toxinogenesis can occur. wikipedia.org

Several species of Anguina nematodes have been identified as vectors for R. toxicus, highlighting a degree of flexibility in this symbiotic relationship. usda.govapsnet.org

Table 1: Known Nematode Vectors of Rathayibacter toxicus

Nematode Species Reference
Anguina funesta apsnet.orgpurdue.edu
Anguina tritici usda.gov
Anguina australis usda.gov
Anguina paludicola apsnet.org

Host Plant Specificity and Colonization Dynamics by Rathayibacter toxicus

While annual ryegrass (Lolium rigidum) is the most commonly affected host in Australia, Rathayibacter toxicus is not strictly host-specific. usda.govapsnet.org The bacterium has been found to infect a variety of other grasses, demonstrating its ability to colonize different plant species, provided a suitable nematode vector is present. usda.govwikipedia.org

The colonization process begins with the introduction of the bacteria into the developing seed head by the nematode. purdue.edu Inside the plant, R. toxicus colonizes the inflorescence and the nematode-induced galls. apsnet.org In some instances, the bacterial growth can be so prolific that it results in a condition known as "gummosis," where a toxic bacterial slime oozes from the floral structures. usda.gov However, many infected plants may not show any visible symptoms, making detection challenging. usda.govpurdue.edu The bacterium's ability to exist latently in some hosts further complicates efforts to manage its spread. apsnet.org

Table 2: Documented Host Plants for Rathayibacter toxicus

Host Plant Species Common Name Reference(s)
Lolium rigidum Annual Ryegrass usda.govwikipedia.org
Avena sativa Oats usda.gov
Triticum aestivum Wheat apsnet.org
Ehrharta longiflora Annual Veldt Grass wikipedia.orgapsnet.org
Polypogon monspeliensis Annual Beard Grass wikipedia.org
Agrostis avenacea Annual Blown Grass wikipedia.orgapsnet.org
Vulpia myuros Vulpia usda.gov

Temporal and Spatial Dynamics of Corynetoxin Accumulation in Infected Plant Tissues

The production and accumulation of corynetoxins are tightly regulated by both temporal and spatial factors within the infected plant. Corynetoxins are typically synthesized as the host plant begins to senesce and the bacterial biomass within the galls reaches its peak. usda.govapsnet.org This timing suggests that the physiological state of the plant plays a crucial role in triggering toxin production.

Spatially, the toxins are concentrated within the seed galls formed by the nematode. nih.govpurdue.edu These galls, which replace the normal seeds, become the primary reservoirs of the corynetoxins. cannalib.eu The toxins are heat-stable and can persist in the dried, senescent plant material, meaning that hay made from infected grass remains toxic. usda.govnih.gov The galls can eventually fall to the ground, where both the nematode and the bacterium can survive in a dormant state for extended periods, ready to initiate a new cycle of infection in the following season. usda.govpurdue.edu

Interspecific Microbial Dynamics and Their Influence on this compound Production

The microenvironment within the plant gall is a complex ecosystem where various microbial interactions can influence the production of corynetoxins. These dynamics extend beyond the primary nematode-bacterium-plant relationship.

Competition and Resource Allocation within the Gall Microenvironment

The gall induced by the nematode serves as a unique ecological niche, concentrating resources for the developing nematode and the colonizing bacteria. These galls act as physiological sinks, drawing nutrients from the surrounding plant tissues to support the organisms within them. This diversion of resources is a key aspect of the parasitic relationship.

Within this confined space, there is inherent competition for these concentrated resources between the nematode Anguina funesta and the bacterium Rathayibacter toxicus. Initially, the nematode engineers the environment, but as the bacterial population grows, it can outcompete and ultimately kill its nematode vector, taking over the gall entirely. usda.gov This competitive interaction highlights a shift in dominance within the microenvironment over the course of the infection cycle. The allocation of resources within the gall is a critical factor driving the proliferation of R. toxicus and, consequently, the production of corynetoxins.

Broader Context of Microbial Symbiosis in Natural Product Biosynthesis

The production of this compound within this tripartite system is a prime example of a broader biological principle: microbial symbiosis is a powerful engine for the biosynthesis of novel natural products. mdpi.com Many complex molecules found in nature are not the product of a single organism but result from the intricate interactions between different species. rsc.orgpnas.org

In many symbiotic relationships, one organism may provide the necessary precursors or the specific environmental conditions that enable another organism to synthesize a particular compound. pnas.org The case of this compound production is further complicated by the potential involvement of a bacteriophage, a virus that infects bacteria. apsnet.orgmsdvetmanual.com It has been suggested that a bacteriophage associated with Rathayibacter toxicus may regulate the genetic pathways responsible for toxin synthesis. apsnet.orgapsnet.org This adds another layer of complexity to the microbial dynamics, where genetic information for virulence can be transferred between microorganisms.

These symbiotic interactions, whether mutualistic, commensal, or parasitic, drive the evolution of diverse and potent bioactive compounds. rsc.orgbeilstein-journals.org Understanding these relationships is crucial for discovering new natural products and for managing the ecological and economic impacts of toxic compounds like corynetoxins.

Evolutionary Ecology of this compound Production within the Rathayibacter Genus

The evolutionary pathway of this compound production is deeply intertwined with the unique ecological niche of the Rathayibacter genus. These bacteria are distinguished by their transmission via anguinid seed gall nematodes, a trait uncommon among phytopathogenic bacteria. apsnet.org This symbiotic, and at times antagonistic, relationship has shaped the genetics and survival strategies of these organisms, particularly the toxin-producing species. apsnet.orgapsnet.org A phylogenomic approach, analyzing over 100 sequenced Rathayibacter genomes, has been instrumental in modeling the evolution of Rathayibacter toxicus and understanding the taxonomy of the genus. asm.orgnih.gov

Phylogenetic Relationships and Toxin Production Capabilities of Rathayibacter Strains

Genomic analyses reveal that the Rathayibacter genus is a distinct phylogenetic unit comprising at least nine species-level groups. asm.orgnih.govresearchgate.net Within this genus, Rathayibacter toxicus holds a unique and basal position, indicating it is the most genetically distant from the other species based on 16S rRNA gene sequencing. apsnet.orgnih.govwsu.edu This genetic divergence is underscored by several key characteristics: R. toxicus possesses the smallest genome in the genus, which is significantly reduced in size yet largely colinear with its sister species. asm.orgnih.gov

This compound production is a rare trait within the genus. R. toxicus is the only officially recognized species that produces these toxins in planta, a capability linked to infection by a specific bacteriophage. apsnet.orgwsu.eduresearchgate.net However, there is evidence suggesting other species may share this function. A closely related but undescribed species, Rathayibacter sp. EV, isolated in South Africa, is also suspected of producing corynetoxins. apsnet.orgwsu.eduresearchgate.netmsdvetmanual.com Furthermore, recent genomic studies have identified gene clusters homologous to those for tunicamycin (B1663573) (this compound) biosynthesis in other Rathayibacter species, such as R. iranicus, though toxin production has not been confirmed in these strains. apsnet.orgmsdvetmanual.com

A defining feature in the evolution of R. toxicus is its acquisition of a clustered regularly interspaced short palindromic repeat (CRISPR) adaptive immune system. asm.orgnih.gov It is the only species in the genus known to possess a CRISPR-Cas system, which likely evolved as a defense mechanism against bacteriophages. asm.orgnih.govmdpi.com The interplay between the bacterium, its bacteriophage parasite, and the CRISPR system is thought to be a driving force behind the genome reduction and low genetic diversity observed in R. toxicus. asm.orgnih.gov

The table below summarizes the toxin production capabilities and key genomic features of selected Rathayibacter strains based on current research findings.

Table 1: Toxin Production and Genomic Features of Rathayibacter Species

Species Toxin Production Status Associated Bacteriophage for Toxinogenesis Tunicamycin Biosynthesis Gene Cluster CRISPR-Cas System
Rathayibacter toxicus Confirmed Producer apsnet.orgresearchgate.net Yes, strongly associated apsnet.orgwsu.edu Present and functional apsnet.orgmdpi.com Present asm.orgnih.govmdpi.com
Rathayibacter iranicus Suspected msdvetmanual.com No evidence of phage involvement wsu.edu Homologous cluster identified apsnet.org Absent
Rathayibacter sp. EV Suspected apsnet.orgresearchgate.netmsdvetmanual.com No evidence of phage involvement wsu.edu Not specified Absent
Rathayibacter tritici Atoxigenic Not applicable Absent apsnet.org Absent
Rathayibacter rathayi Atoxigenic Not applicable Not specified Absent

| Rathayibacter agropyri | Atoxigenic | Not applicable | Not specified | Absent |

Ecological Advantage Conferred by this compound Synthesis

The synthesis of this compound appears to confer a significant competitive advantage within the complex microenvironment of the plant gall. mdpi.com The life cycle of Rathayibacter is dependent on its nematode vector to breach the plant host defenses and create a gall, which the bacterium then colonizes. apsnet.org Within this confined space, the bacterium must compete for resources with the nematode and potentially other microorganisms. apsnet.orgmdpi.com

It has been speculated that this compound is used as a chemical weapon to kill the nematode vector and/or other competing microbes inside the gall. mdpi.com By eliminating its competitors, R. toxicus can secure the available nutrients, allowing it to proliferate and dominate the gall environment. apsnet.orgmdpi.com The fatal toxicosis observed in grazing livestock is considered an off-target effect of this ecological strategy, rather than its primary evolutionary purpose. mdpi.com

This strategy is part of a broader set of adaptations that allow Rathayibacter species to thrive. For instance, many species in the genus produce copious amounts of extracellular polysaccharides (EPS), creating a slimy biofilm. apsnet.orgwsu.eduresearchgate.net This "yellow slime" is believed to aid in the bacteria's anhydrobiotic survival in the arid regions where they are often found, protecting them and their nematode vectors from desiccation between growing seasons. apsnet.orgwsu.eduresearchgate.net While EPS production is a general survival mechanism for the genus, the synthesis of this compound is a more specialized and aggressive competitive tool employed by R. toxicus.

Molecular and Cellular Mechanisms of Corynetoxin Action

Inhibition of N-linked Glycosylation: A Primary Mode of Action

The principal mechanism behind the toxicity of corynetoxins is their potent and specific inhibition of N-linked glycosylation, a post-translational modification essential for the proper folding, function, and stability of a vast number of proteins in eukaryotic cells. omu.edu.tragriculture.gov.au This inhibition is the root cause of the cellular and systemic pathologies observed in corynetoxin poisoning. researchgate.netnih.gov

Corynetoxins, along with the closely related tunicamycins, are highly specific and potent inhibitors of the enzyme Uridine (B1682114) Diphospho-N-acetylglucosamine:dolichol-phosphate N-acetyl-glucosamine-1-phosphate transferase (GPT). researchgate.netnih.gov This enzyme, also known as GlcNAc-1-phosphate transferase, catalyzes the first committed step in the biosynthesis of the dolichol-linked oligosaccharide precursor required for N-linked glycosylation. nih.govmla.com.au Specifically, GPT facilitates the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to dolichol phosphate, a lipid carrier embedded in the membrane of the endoplasmic reticulum. uniprot.orguniprot.org Corynetoxins act as substrate analogues, irreversibly binding to the enzyme and blocking this initial step, thereby halting the entire N-glycosylation pathway. cabidigitallibrary.org The inhibition of this single, highly conserved enzyme is the primary molecular lesion responsible for the toxic effects of corynetoxins. researchgate.net

By inhibiting GPT, corynetoxins effectively shut down the synthesis of N-linked glycoproteins. omu.edu.trmsdvetmanual.com This has profound consequences for the cell, as a wide array of proteins, including enzymes, hormones, structural components of cell membranes, and extracellular matrix proteins, rely on N-glycosylation for their proper function. omu.edu.trmsdvetmanual.com The disruption of this process leads to the accumulation of improperly folded or non-glycosylated proteins, which can trigger cellular stress responses. nih.gov

Specificity for Uridine Diphospho-N-acetylglucosamine:dolichol-phosphate N-acetyl-glucosamine-1-phosphate Transferase (GPT)

Elucidation of Downstream Cellular and Biochemical Effects

The inhibition of N-linked glycosylation by corynetoxins initiates a cascade of downstream cellular and biochemical events. The immediate consequence is a halt in the production of functional glycoproteins. apsnet.org This leads to a variety of subsequent effects, including:

Cellular Stress: The accumulation of misfolded, non-glycosylated proteins in the endoplasmic reticulum can trigger the unfolded protein response (UPR), a cellular stress response aimed at restoring homeostasis. However, prolonged or severe inhibition of glycosylation can overwhelm the UPR, leading to apoptosis or programmed cell death.

Impaired Cell Function: The lack of functional glycoproteins can impair a multitude of cellular processes. For instance, the integrity of cell membranes and the extracellular matrix can be compromised. msdvetmanual.com

Organ-Specific Damage: In livestock, the neurological signs of this compound poisoning are prominent. researchgate.net This is attributed to compromised vascular integrity in the brain, leading to hypoxic neuronal damage and focal necrosis. msdvetmanual.com Additionally, corynetoxins can cause hepatocellular necrosis, vacuolation, and fatty infiltration in the liver. msdvetmanual.com

A study using a rat model exposed to the toxicologically equivalent tunicamycins identified several potential serum biomarkers of exposure. nih.gov These included an increase in carbohydrate-deficient transferrin, a direct consequence of inhibited glycosylation. nih.gov Other identified proteins were associated with oxidative stress and acute-phase responses, indicating a broader systemic reaction to the toxin-induced cellular damage. nih.gov

Comparative Molecular Analysis with Other Tunicamycin-Type Antibiotics

Corynetoxins belong to the tunicaminyluracil group of antibiotics, which also includes the well-characterized tunicamycins. agriculture.gov.auresearchgate.net Structurally, both corynetoxins and tunicamycins share a common core consisting of uracil (B121893), the unique C11 aminosugar tunicamine (B1682046), and N-acetylglucosamine. mla.com.au The primary difference between the various members of these families lies in the fatty acid side chain attached to the tunicamine moiety. researchgate.net

FeatureCorynetoxinsTunicamycins
Core Structure TunicaminyluracilTunicaminyluracil
Fatty Acid Chain Length Typically C15-C19Varies
Fatty Acid Modifications Include β-hydroxy, saturated, and α,β-unsaturated forms with anteiso, iso, and normal chain terminationsVaries
Biological Activity Potent inhibitors of GPTPotent inhibitors of GPT

Interactive Data Table: Comparison of this compound and Tunicamycin (B1663573)

Functionally, the biological activities of corynetoxins and tunicamycins are virtually identical. nih.gov Both groups of compounds are potent and specific inhibitors of GPT, leading to the same primary molecular and cellular effects. researchgate.netnih.gov This toxicological equivalence has allowed researchers to use tunicamycins as a model compound to study the chronic effects of this compound poisoning. researchgate.netnih.gov While both are potent inhibitors of N-linked glycosylation in eukaryotes, tunicamycins also exhibit antibacterial activity by inhibiting the bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase), which is involved in peptidoglycan synthesis. mdpi.com

Advanced Analytical Methodologies for Corynetoxin Research

Chromatographic Techniques for Separation and Quantification of Corynetoxins

Chromatography is a fundamental tool for isolating and measuring corynetoxins from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of corynetoxins. nih.govresearchgate.netresearchgate.net It is widely used for the separation, detection, and quantification of these toxins in various samples. advancechemjournal.comchromatographytoday.com Reversed-phase HPLC is the most common modality, where a non-polar stationary phase is used with a polar mobile phase. advancechemjournal.com

A rapid and sensitive method using reversed-phase HPLC allows for the direct analysis of corynetoxin extracts from bacterial galls with ultraviolet (UV) absorption detection. This method can measure this compound levels from single galls, which have been found to vary significantly, with the highest concentration reaching 1.15% of the gall's weight. The composition of corynetoxins from different geographical locations, such as South Australia, Western Australia, and South Africa, has been shown to be similar using this HPLC method.

Methods have been developed to improve the extraction and purification of corynetoxins for both analytical and preparative purposes through the use of water-solubilizing additives like cyclodextrins and quaternary ammonium (B1175870) phase transfer reagents. cabidigitallibrary.org The identities of individual corynetoxins can be further confirmed by coupling the HPLC system to a mass spectrometer. usda.gov

Table 1: HPLC Methods for this compound Analysis

Parameter Description Reference
Technique Reversed-phase High-Performance Liquid Chromatography (HPLC)
Sample Type Bacterial galls from annual ryegrass (Lolium rigidum)
Extraction Aqueous methanol
Detection Ultraviolet (UV) absorption
Mobile Phase Water:methanol gradient
Column Temperature 55°C

| Key Findings | Rapid estimation of corynetoxins; similar composition across different geographical regions. | |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolite profiling in biological samples. nih.govresearchgate.netchemrxiv.org It is particularly suited for the analysis of volatile and thermally stable compounds. thermofisher.com For non-volatile molecules like many metabolites, a chemical derivatization step is necessary to increase their volatility for GC analysis. thermofisher.comnih.gov

In the context of this compound research, GC-MS has been utilized to study the chemical differences between healthy ryegrass seeds and those infected with the nematode (Anguina funesta) and the bacterium (Rathayibacter toxicus). nih.gov A study employing direct immersion solid-phase microextraction (DI-SPME) coupled with GC-MS identified distinct metabolite profiles in bacterial and nematode galls compared to healthy seeds. nih.gov This approach helps in understanding the biochemical interactions between the plant, nematode, and bacterium, which can aid in developing better management strategies for ARGT. nih.gov

GC-MS-based metabolomics can identify and semi-quantify hundreds of compounds in a single analysis, providing a comprehensive overview of the metabolic state of a sample. nih.gov The reproducible fragmentation patterns generated by electron ionization (EI) in GC-MS make it a reliable tool for compound identification through spectral library matching. thermofisher.com

Mass Spectrometry-Based Approaches for Structural Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool in this compound research due to its high sensitivity and ability to provide structural information. msdvetmanual.comacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of corynetoxins. msdvetmanual.comeag.comcreative-proteomics.com LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. nih.gov LC-MS/MS takes this a step further by using two stages of mass analysis, which allows for more detailed structural elucidation and is ideal for analyzing complex mixtures and compounds at low concentrations. creative-proteomics.comnih.gov

LC-MS is widely used for the analysis of various toxins, including mycotoxins and alkaloids. nih.gov In this compound research, LC-MS has been used to confirm the identity of corynetoxins purified by HPLC. usda.gov The effluent from the HPLC column is directed to an ion trap mass spectrometer, and the resulting mass spectra confirm the presence of specific corynetoxins. usda.govusda.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide elemental composition data for both molecular and fragment ions, which is critical for structural assignment. americanpharmaceuticalreview.com

LC-MS/MS is particularly valuable for the identification of unknown compounds and the quantification of trace components in complex biological matrices. creative-proteomics.com The technique's high selectivity is achieved through selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. nih.gov

Table 2: Comparison of LC-MS and LC-MS/MS

Feature LC-MS LC-MS/MS Reference
Principle Combines liquid chromatography with a single stage of mass spectrometry. Combines liquid chromatography with two stages of mass spectrometry. creative-proteomics.com
Data Provided Primarily molecular weight information. Provides molecular weight and fragmentation data for structural analysis. creative-proteomics.com
Sensitivity Good Higher, ideal for trace analysis. creative-proteomics.com

| Applications | Routine quantitative analysis of known compounds. | Identification of unknown compounds, analysis of complex mixtures, trace component quantification. | creative-proteomics.com |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in Related Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental and isotopic analysis. nih.govthermofisher.com It can detect most elements of the periodic table at very low concentrations, down to parts-per-trillion (ppt) levels. analytik-jena.comshimadzu.com The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. shimadzu.com The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio. analytik-jena.comshimadzu.com

While not directly used for the analysis of the organic this compound molecule itself, ICP-MS is crucial for related elemental analysis. frwrd.com For example, it can be used to detect and quantify trace elements and heavy metals in various samples, including environmental, food, and biological materials. thermofisher.comanalytik-jena.com This can be relevant in the broader context of agricultural and environmental studies related to annual ryegrass toxicity, for instance, in analyzing soil composition or the elemental content of plant tissues.

Immunoassays for High-Throughput Detection and Screening

Immunoassays are widely used for the rapid and high-throughput detection of toxins. nih.gov The most common formats are the enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassays. acs.org

For this compound research and management, several ELISA-based methods have been developed. usda.gov One ELISA detects a water-soluble antigen of Rathayibacter toxicus, providing an indirect measure of potential toxicity. researchgate.netusda.gov Another ELISA directly quantifies corynetoxins in samples. usda.govmerckvetmanual.com These assays are valuable for screening large numbers of pasture or hay samples to assess the risk of annual ryegrass toxicity. msdvetmanual.comusda.gov

A semi-quantitative ELISA protocol has been developed to detect and quantify R. toxicus in pasture and hay, and another is available for the detection of corynetoxins in forage or biological samples. msdvetmanual.commerckvetmanual.com Comparative studies have shown that both ELISA and HPLC can successfully detect and quantify this compound levels. scite.ai While immunoassays can sometimes produce false positives due to cross-reactivity with structurally similar compounds, they remain a critical tool for rapid, cost-effective, and high-throughput screening. acs.orgnih.gov

Another advanced immunoassay-based technique is immuno-capture mass spectrometry (icMS). This method combines the specificity of antibody-based enrichment with the analytical power of mass spectrometry. usda.govnih.gov It has been used to detect carbohydrate-deficient transferrin (CDT), a biomarker for this compound exposure, in serum samples. usda.govnih.gov This icMS approach shows promise for development into a high-throughput screening test for this compound exposure in both livestock and humans. usda.govnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Tunicamycin (B1663573)
Carbohydrate-deficient transferrin (CDT)
Argon
Methanol
Water
Cyclodextrins

Molecular Diagnostic Techniques for Causative Agents and Genetic Potential

Molecular techniques, particularly Polymerase Chain Reaction (PCR) and real-time PCR (qPCR), have been developed for the rapid and highly sensitive detection of Rathayibacter toxicus and the bacteriophage associated with this compound production. publish.csiro.aupublish.csiro.au The production of corynetoxins is linked to infection of the bacterium by a specific bacteriophage. apsnet.orgmsdvetmanual.com Therefore, detecting both the bacterium and the phage is critical for understanding the potential for toxicity.

PCR-based assays have been designed to be compatible with existing this compound ELISA protocols, allowing for multiple analyses from a single sample preparation. publish.csiro.au Research analyzing bacterially infected galls showed a positive correlation between the presence of R. toxicus (detected by PCR) and the presence of corynetoxins (detected by ELISA). publish.csiro.au However, the correlation with the presence of the bacteriophage was not as direct in all samples, suggesting a complex relationship in the etiology of toxin production. publish.csiro.auresearchgate.net

Highly sensitive and specific TaqMan qPCR and multiplex endpoint PCR assays have been developed that can discriminate R. toxicus at the population level. researchgate.net These assays underwent validation through blind ring tests involving multiple operators in three international laboratories to ensure their reliability. researchgate.netnih.gov To enhance the accuracy and confidence of results, internal controls were developed and incorporated into the assays. researchgate.net The sensitivity of these molecular assays is exceptionally high, as detailed in the table below.

Table 2: Detection Limits of PCR-Based Assays for Rathayibacter toxicus

Assay Type Detection Limit (Genomic DNA) Reference
Multiplex Endpoint PCR 10 fg researchgate.net
TaqMan Real-Time qPCR 1 fg researchgate.net

fg = femtogram

Genomic and proteomic studies have provided deeper insights into the biology of Rathayibacter toxicus and the factors influencing the variation in this compound production.

In-depth, genome-wide analyses have confirmed the existence of five distinct genetic populations of R. toxicus. researchgate.net The core genome comprises about 80% of the total genome for all populations. researchgate.net Notably, the R. toxicus genome is the smallest within its genus and it possesses a complete CRISPR-Cas system, which is an adaptive immune system in bacteria, likely playing a role in its interaction with bacteriophages. researchgate.net The genome also contains a biosynthetic cluster for tunicamycin, the class of compounds to which corynetoxins belong. tandfonline.com These genetic variations between populations may account for differences observed in metabolite production.

Proteomic analysis, which studies the proteins expressed by an organism, has been employed to understand the biology of R. toxicus during the stationary growth phase when corynetoxins are primarily produced. usda.govnih.gov In one study, 323 unique proteins were identified, including several with putative roles in secondary metabolism and pathogenicity. nih.gov The goal of this research is to characterize proteins necessary for host colonization and toxin production. nih.gov This proteomic data is instrumental in identifying unique protein targets for the development of new and highly specific diagnostic immunoassays. researchgate.nettandfonline.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Glutaraldehyde
Tunicamycin

Future Directions and Research Frontiers in Corynetoxin Science

Deepening Understanding of Biosynthetic Pathways for Bioactive Compound Discovery

The biosynthesis of corynetoxins, which are tunicamycin-like compounds, is a critical area of future research. researchgate.netnih.gov A putative tunicamycin (B1663573) gene cluster (TGC) spanning approximately 13.4 kb has been identified in R. toxicus, showing homology to the TGC from Streptomyces chartreusis. nih.gov This discovery provides a foundational roadmap for elucidating the specific enzymatic steps involved in corynetoxin synthesis.

Future investigations will likely focus on:

Functional Characterization of Genes: Systematically determining the function of each gene within the identified TGC is essential. nih.govfrontiersin.org This involves expressing individual genes in heterologous systems, such as E. coli or Nicotiana benthamiana, to characterize the biochemical activities of the encoded enzymes. frontiersin.orgresearchgate.net

Isotope-Labeling Studies: These studies can trace the incorporation of precursors into the final toxin molecule, helping to confirm the sequence of reactions and identify unknown intermediates in the pathway. frontiersin.org

Comparative Genomics: Analysis of TGCs in other Rathayibacter species, such as R. iranicus and R. agropyri, which also possess these clusters but with variations in gene number and order, can provide insights into the evolution of toxin production and potentially novel bioactive compounds. frontiersin.org

Understanding the complete biosynthetic pathway is not only crucial for managing toxicity but also opens avenues for discovering and engineering novel bioactive compounds with potential pharmaceutical applications. frontiersin.orgescholarship.org

Investigating Regulatory Networks Governing this compound Production in the Microbial Symbiont

The production of this compound by R. toxicus is not constitutive; it is a regulated process influenced by complex interactions within its environment, including its association with a bacteriophage. researchgate.netpurdue.edu While the involvement of a bacteriophage was once considered highly likely, its precise role remains an area of active investigation and some uncertainty. purdue.eduusda.govusda.gov Early research demonstrated the presence of a bacteriophage in toxic galls, and some studies showed that only R. toxicus strains infected with a specific bacteriophage produced the toxin. purdue.eduusda.gov However, other findings indicate that while the bacteriophage is often present in toxic samples, it is not found in all of them, suggesting a more complex regulatory mechanism. usda.gov

Future research priorities include:

Role of Bacteriophages: Further investigation is needed to clarify the exact mechanism by which bacteriophages influence or trigger toxin synthesis. researchgate.netasm.org This includes studying gene expression in the bacterium upon phage infection.

Quorum Sensing and Environmental Cues: The signals that trigger bacterial proliferation and toxin production within the host plant are largely unknown. nih.gov Research into quorum sensing mechanisms and the environmental or host-derived signals that regulate the expression of the tunicamycin gene cluster is critical.

Transcriptional and Proteomic Analysis: Analyzing the transcriptome and proteome of R. toxicus under different conditions (e.g., with and without the bacteriophage, at different growth stages) can identify key regulatory proteins and pathways controlling toxin production. researchgate.net

Unraveling these regulatory networks is fundamental for developing strategies that can disrupt or inhibit toxin synthesis in the field.

Development of Controlled Environment Models for Studying Host-Pathogen-Toxin Interactions

To accurately dissect the complex tripartite relationship between the Lolium host plant, the Anguina nematode vector, and the Rathayibacter toxicus bacterium, robust and reproducible experimental systems are required. usda.gov The development of controlled environment models is a key research frontier. murdoch.edu.au Such models are essential for studying the disease cycle under contained greenhouse conditions, which allows for detailed investigation of the interactions that are difficult to observe in the field. usda.gov

Key objectives for developing these models include:

Reproducing the Disease Cycle: Establishing methods to reliably infect host plants with the nematode vector and subsequently the bacterium is a primary goal. usda.gov This will enable researchers to study the conditions that favor bacterial colonization, proliferation, and toxin production. usda.gov

Studying Host Resistance: Controlled systems facilitate the screening of different ryegrass cultivars for resistance to the nematode vector, a key strategy for managing ARGT. acs.orgnih.gov For example, the 'Safeguard' cultivar was specifically bred for resistance to Anguina funesta infection. nih.gov

Metabolomic Analysis: These models provide a platform for metabolomic studies to identify the biochemical changes in the plant in response to infection. murdoch.edu.auacs.org Such studies can reveal markers for resistance or susceptibility and provide insights into the plant's defense mechanisms. acs.orgnih.gov

Controlled environment models will be invaluable for testing the efficacy of new control strategies and for fundamental research into the molecular dialogue between the host, vector, and pathogen. usda.govmurdoch.edu.au

Genomic and Post-Genomic Research to Characterize Rathayibacter toxicus and Related Species

Genomic and post-genomic technologies are revolutionizing the study of R. toxicus, providing unprecedented insights into its evolution, diversity, and pathogenic mechanisms. oregonstate.edumdpi.com This research is vital for developing accurate diagnostics and effective management strategies. researchgate.netoregonstate.edu

Whole-genome sequencing (WGS) of numerous Rathayibacter isolates has become a cornerstone of modern research on this pathogen. oregonstate.eduresearchgate.net These efforts have revealed significant details about the genetic makeup and evolutionary history of R. toxicus.

Genome Reduction and Evolution: Comparative genomics has shown that R. toxicus has the smallest genome (~2.3 Mb) and lowest GC content within the genus, suggesting it underwent a significant genome reduction event during its evolution. asm.orgresearchgate.netusda.gov

Genetic Populations: In-depth, genome-wide analyses have confirmed the existence of five genetically distinct populations of R. toxicus (RT-I to RT-V), which were previously identified using methods like AFLP and MLST. mdpi.com WGS provides higher resolution for tracking the spread of specific lineages. oregonstate.edu

Unique Genetic Elements: R. toxicus is unique among its relatives in possessing a complete CRISPR-Cas immune system, likely acquired to defend against bacteriophage infections. asm.orgmdpi.comresearchgate.net This system provides a chronological record of viral infections and has been implicated in the bacterium's genome shrinkage and low genetic diversity. nih.govasm.org

Future WGS efforts will require sampling of underrepresented populations and more recent isolates from diverse geographic locations and hosts to build a more complete picture of the pathogen's diversity and evolution. researchgate.netmdpi.com

Table 1: Genomic Features of Rathayibacter Species This table is interactive. Click on headers to sort.

Feature Rathayibacter toxicus Other Rathayibacter Species Reference
Genome Size ~2.3 Mb (smallest in genus) 2.3 to 4.4 Mb researchgate.net
GC Content ~61.5% (lowest in genus) 61.5% to 72.7% researchgate.net
CRISPR-Cas System Present and complete Absent asm.orgmdpi.com
Tunicamycin Gene Cluster Present and functional Present in some species (e.g., R. iranicus, R. agropyri), but with variations frontiersin.orgmdpi.com

| Genetic Diversity | Low intragroup diversity | Higher diversity | asm.org |

"Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for dissecting the intricate molecular interactions in the ARGT pathosystem. murdoch.edu.aunaisma.org

Metabolomics: This approach is used to identify chemical fingerprints associated with infection and resistance. murdoch.edu.auacs.org Studies comparing resistant and susceptible ryegrass cultivars have identified specific classes of compounds, such as sterols, esters, and terpenes, that correlate with resistance. acs.orgnih.gov This information can guide breeding programs and identify potential biomarkers for diagnostics. murdoch.edu.auacs.org

Proteomics: Analyzing the proteome of R. toxicus helps identify proteins that are uniquely expressed, particularly those that could serve as targets for diagnostic assays. researchgate.nettandfonline.com Researchers have used proteomics to find candidate proteins for raising specific antibodies for immunoassays. researchgate.nettandfonline.com

Transcriptomics: Analyzing gene expression patterns in the bacterium, nematode, and host plant during different stages of interaction can reveal which genes are activated or suppressed, providing clues about pathogenesis, defense, and toxin regulation. naisma.org

Integrating data from these different "omics" fields will provide a holistic, systems-level understanding of ARGT, which is essential for developing multi-pronged and sustainable management solutions. researchgate.net

Whole-Genome Sequencing and Comparative Genomics for Genetic Diversity

Potential Biomedical and Biotechnological Applications Derived from this compound Mechanism of Action

While corynetoxins are primarily known for their detrimental effects on livestock, their unique mechanism of action presents opportunities for biomedical and biotechnological applications. msdvetmanual.comresearchgate.net Corynetoxins belong to the tunicamycin group of antibiotics, which are known to inhibit N-linked glycosylation in a wide range of organisms. msdvetmanual.com This fundamental cellular process is crucial for the proper function of many proteins, including enzymes, hormones, and cell surface receptors. msdvetmanual.com

The ability of corynetoxins to interfere with protein glycosylation makes them valuable tools for research in cell biology and biochemistry. nih.gov By studying the effects of these toxins, scientists can gain a deeper understanding of the roles that glycoproteins play in various cellular functions and disease processes.

The inhibitory action on cell wall biosynthesis and protein glycosylation could also be explored for therapeutic purposes. nih.gov For instance, since glycosylation is a critical process in all eukaryotic cells, including cancer cells, the development of targeted delivery systems for this compound-like molecules could potentially be investigated as a novel anti-cancer strategy. However, this remains a highly speculative area of research due to the broad toxicity of these compounds.

In the field of biotechnology, the genes responsible for this compound biosynthesis could be of interest. Understanding the enzymatic pathways involved in the production of these complex glycolipids could lead to the development of novel biocatalysts for the synthesis of other valuable compounds. The enzymes from the this compound pathway might be harnessed to create modified antibiotics or other bioactive molecules with unique properties.

Furthermore, the study of corynetoxins and their producing organism, Rathayibacter toxicus, can drive the development of new diagnostic tools and detection methods. Research into the proteome of R. toxicus aims to identify unique proteins that could be used as targets for the development of highly specific immunoassays for the detection of the bacterium. researchgate.net These advancements can have broader applications in food safety and agricultural diagnostics.

Table 3: Potential Applications of this compound Research

AreaPotential ApplicationUnderlying Mechanism
Biomedical Research Tool for studying protein glycosylation and its role in cellular processes. msdvetmanual.comnih.govInhibition of N-linked glycosylation. msdvetmanual.com
Therapeutics (speculative) Potential for targeted anti-cancer therapies.Interference with essential cellular processes in rapidly dividing cells.
Biotechnology Source of novel enzymes for biocatalysis and synthesis of new compounds.Unique biosynthetic pathway for complex glycolipids.
Diagnostics Development of specific assays for the detection of Rathayibacter toxicus. researchgate.netIdentification of unique protein biomarkers. researchgate.net

Conclusion

Summary of Key Academic Contributions to Corynetoxin Research

The scientific understanding of corynetoxins has been built upon several decades of significant academic research, transforming the perception of these molecules from enigmatic agents of livestock poisoning to a well-characterized class of glycolipid toxins. A foundational contribution was the structural elucidation of corynetoxins, identifying them as members of the broader tunicamycin (B1663573) group of antibiotics. researchgate.netacs.orgomu.edu.tr Early chemical studies revealed their core structure, comprising N-acetylglucosaminyl-tunicaminyl-uracil linked to various fatty acids. researchgate.net This work was crucial, as it linked corynetoxins to a known class of antibiotics and provided a basis for understanding their mechanism of action.

A parallel and equally vital area of research has been the elucidation of the complex biological origin of these toxins. Scientists identified the Gram-positive bacterium Rathayibacter toxicus (previously known as Corynebacterium rathayi) as the producer of corynetoxins. mla.com.auresearchgate.net Further investigation uncovered a remarkable symbiotic relationship, where the bacterium requires a nematode vector, Anguina funesta, to be carried into the seed heads of host grasses like annual ryegrass (Lolium rigidum). mla.com.auresearchgate.netnih.gov This discovery of the nematode-bacterium disease complex was a landmark contribution, explaining the sporadic and localized nature of the associated animal disease, annual ryegrass toxicity (ARGT). mla.com.auresearchgate.net

The clinical and toxicological aspects of corynetoxins have also been a major focus. Research has definitively established corynetoxins as the causative agents of ARGT, a severe and often fatal neurological disorder in livestock, which has had significant economic impacts, particularly in Australia. mla.com.auresearchgate.net The work of researchers such as Dr. Steven M. Colegate has been instrumental in the isolation, identification, and development of analytical methods for these toxins. usu.edu

In recent years, the field has advanced significantly with the application of modern molecular and analytical techniques. Proteomic studies of Rathayibacter toxicus have provided deeper insights into its biology, pathogenicity, and the mechanisms of toxin production, identifying protein targets for the development of better diagnostic assays. nih.govusda.gov Furthermore, the discovery of new corynetoxins, such as this compound U17a from a marine-derived Streptomyces species, has expanded the known diversity of this compound class. frontiersin.orgfrontiersin.org This particular discovery highlighted potent antibacterial activity and helped confirm that the mechanism of action involves the inhibition of the MraY enzyme, a critical step in bacterial cell wall synthesis. frontiersin.orgfrontiersin.org

Key research contributions are summarized in the table below.

Persistent Challenges and Emerging Opportunities in the Field of this compound Science

Despite significant progress, several challenges persist in the study and management of corynetoxins. A primary challenge remains the effective control and prevention of livestock poisoning. The diagnosis of ARGT can be difficult as the clinical signs and post-mortem lesions are often non-specific. researchgate.net The complex life cycle of the bacterium and its nematode vector makes eradication from pastures difficult, and the pathogen can remain undetected for long periods. researchgate.net While research into a vaccine has been explored, a commercially viable vaccine to protect livestock is not yet available. mla.com.au Furthermore, the subclinical effects of low-level this compound exposure on animal productivity, such as reduced growth rates and fertility, are not fully quantified and represent a hidden economic cost. mla.com.au Another significant challenge is the potential for corynetoxins to contaminate grain and hay, which poses a threat to the broader food supply chain and international trade. mla.com.auresearchgate.net

However, these challenges are met with a range of emerging opportunities driven by technological and conceptual advances in science. The development of more sensitive, rapid, and cost-effective detection methods is a key opportunity. While advanced mass spectrometry techniques offer high accuracy, their widespread adoption is hindered by cost and complexity; thus, creating more accessible and standardized assays is a continuing goal. nih.gov

The field of genomics and synthetic biology presents exciting new frontiers. Genome mining of Rathayibacter and related species could fully unravel the biosynthetic pathway of corynetoxins, potentially leading to methods for inhibiting their production. frontiersin.org This knowledge could also be harnessed to engineer non-toxic strains or develop novel biocontrol agents. An example of an existing biocontrol strategy is the use of "twist fungus" (Dilophospora alopecuri), which shows potential in managing the host plant and vector. mla.com.auresearchgate.net There is also an opportunity to explore the manipulation of rumen microflora, with the aim of identifying or engineering microbes capable of detoxifying corynetoxins within the digestive systems of livestock. mla.com.au

Perhaps one of the most promising opportunities lies in the exploration of new sources of corynetoxins and their analogues. The discovery of this compound U17a from a marine actinomycete, which exhibits potent antibacterial activity, opens a new chapter in this compound research. frontiersin.orgfrontiersin.orgfrontiersin.org It shifts the focus beyond toxicity and into the realm of potential therapeutic applications. This discovery underscores the importance of bioprospecting diverse environments, such as marine sediments, for novel natural products that could serve as leads for new drug development. frontiersin.org

Q & A

Q. What are the primary analytical methods for detecting corynetoxin in biological samples, and how do they ensure specificity?

this compound detection typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for low molecular weight biotoxins . Key methodological considerations include:

  • Sample preparation : Use of solid-phase extraction to minimize matrix interference.
  • Validation criteria : Calibration curves with ≥5 points, recovery rates of 70–120%, and limits of detection (LOD) ≤1 ng/mL .
  • Cross-validation : Confirmation via immunoassays (e.g., ELISA) to address false positives/negatives .

Q. How does this compound interact with neuronal cells at the molecular level?

this compound inhibits acetylcholinesterase (AChE) activity, leading to acetylcholine accumulation and synaptic overstimulation. Methodological approaches to study this include:

  • In vitro assays : AChE activity measured via Ellman’s method with spectrophotometric quantification .
  • Electrophysiological studies : Patch-clamp techniques to monitor ion channel dysfunction in cultured neurons .
  • Molecular docking simulations : Computational models to predict toxin-receptor binding affinities .

Q. What are the challenges in establishing a reliable animal model for this compound toxicity studies?

Key challenges include:

  • Species-specific sensitivity : Rodents show lower susceptibility than livestock (e.g., sheep), necessitating dose adjustments .
  • Endpoint selection : Balance between acute toxicity (e.g., respiratory failure) and chronic effects (e.g., neurodegeneration) .
  • Ethical compliance : Adherence to ARRIVE guidelines for humane endpoints and sample size justification .

Advanced Research Questions

Q. How can conflicting data on this compound’s LD₅₀ values across studies be systematically resolved?

Contradictions often arise from methodological variability (e.g., administration routes, purity of toxins). A rigorous approach involves:

  • Meta-analysis : Pool data from ≥10 studies using PRISMA guidelines, stratifying by variables like toxin source and animal strain .
  • Sensitivity analysis : Exclude outliers via Grubbs’ test and recalculate pooled LD₅₀ with 95% confidence intervals .
  • Standardization proposal : Advocate for ISO-compliant protocols in toxin preparation and dosing .

Q. What experimental strategies can isolate this compound’s effects from co-occurring mycotoxins in contaminated samples?

To mitigate confounding effects:

  • Fractional purification : Combine size-exclusion chromatography and HPLC to separate toxins by molecular weight/polarity .
  • Bioactivity-guided assays : Test each fraction in vitro (e.g., cytotoxicity on hepatocytes) to map toxicity to specific compounds .
  • Metabolomic profiling : Use NMR or high-resolution MS to identify unique biomarkers of this compound exposure .

Q. How can computational toxicology improve risk assessment frameworks for this compound?

Integrate quantitative structure-activity relationship (QSAR) models and toxicogenomics :

  • QSAR : Predict chronic toxicity endpoints (e.g., neurotoxicity) using descriptors like molecular weight and logP .
  • Pathway analysis : Map this compound-induced gene expression changes via RNA-seq and KEGG pathway enrichment .
  • Uncertainty quantification : Apply Monte Carlo simulations to address model variability in regulatory submissions .

Methodological Guidance

Q. What criteria should govern the inclusion/exclusion of historical data in this compound literature reviews?

Use the PICOS framework for systematic reviews:

  • Population : Studies on mammals (exclude in vitro-only data).
  • Intervention : Direct this compound exposure (exclude co-exposure studies).
  • Comparator : Negative controls or baseline data.
  • Outcome : Quantified toxicity endpoints (e.g., LD₅₀, histopathology).
  • Study design : Peer-reviewed articles with full methodological disclosure .

Q. How to design a replication study for disputed this compound detoxification methods?

Follow FDA validation guidelines :

  • Power analysis : Calculate sample size using G*Power (α=0.05, β=0.2).
  • Blinded protocols : Assign treatment/control groups via randomization software.
  • Multi-lab collaboration : Submit identical samples to ≥3 independent labs for inter-lab reproducibility assessment .

Data Synthesis and Reporting

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to Hill or log-logistic models using tools like GraphPad Prism.
  • Benchmark dose (BMD) modeling : Estimate toxicity thresholds with EPA’s BMDS software .
  • Hierarchical Bayesian models : Account for inter-study heterogeneity in meta-analyses .

Q. How to address gaps in this compound’s mechanistic data when proposing new research?

Develop a conceptual framework that:

  • Links incomplete mechanistic data (e.g., oxidative stress markers) to observed phenotypes (e.g., neuronal apoptosis).
  • Prioritizes hypothesis-driven experiments : CRISPR-Cas9 knockdown of suspected molecular targets (e.g., Nrf2) .
  • Integrates multi-omics data : Proteomics and metabolomics to identify upstream/downstream effectors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.